2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride
Overview
Description
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO4S and a molecular weight of 239.68 g/mol . It is a solid compound that is often used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze to form the corresponding sulfonic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluorophenyl)methanesulfonyl chloride
- (3-Methoxyphenyl)methanesulfonyl chloride
- (3-Cyanophenyl)methanesulfonyl chloride
Uniqueness
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride is unique due to its piperidine ring structure, which imparts specific reactivity and properties that are distinct from other sulfonyl chlorides. This uniqueness makes it valuable in the synthesis of specialized sulfonamide derivatives and in applications where the piperidine ring is beneficial .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO4S/c8-14(12,13)5-4-9-6(10)2-1-3-7(9)11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWYZCUAJWIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656491 | |
Record name | 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-13-8 | |
Record name | 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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